Manganese iodide
Description
Scope and Significance of Manganese-Iodine Chemistry in Contemporary Research
The study of manganese-iodine chemistry holds a significant position in modern research, with manganese iodide (MnI₂) serving as a key compound in various scientific and industrial domains. echemi.com Its applications are widespread, spanning chemical synthesis, analytical chemistry, and materials science. echemi.com In the realm of organic synthesis, this compound is valued for its versatility, capable of acting as both an oxidant and a reductant to facilitate a range of chemical reactions. echemi.com Its unique redox properties also allow it to function as a catalyst, enhancing reaction efficiency and selectivity. echemi.com
Contemporary research has highlighted the importance of manganese-iodine systems in several cutting-edge areas:
Luminescence and Phosphors: Tetrahedrally coordinated Manganese(II) exhibits bright green luminescence, making it a subject of interest for the development of solid-state phosphors used in lighting and display applications. acs.org Studies on hybrid organic-inorganic Mn(II) halides, including iodides, have shown that the choice of halide and subtle structural details significantly influence the photoluminescence properties. acs.org Iodides, in particular, have been noted to affect radiative lifetimes. acs.org
Catalysis: this compound is a precursor in the synthesis of various manganese-containing catalysts. wiley-vch.de For instance, manganese carbonyls can be converted into Mn(I) halide complexes, including those with iodide, which are then used in catalysis. wiley-vch.de
Battery Technology: The redox chemistry of manganese, including its interactions in systems that may involve iodide, is central to the development of new energy storage devices. frontiersin.org Research into Mn-H batteries, for example, is driven by the manganese oxidation/reduction reactions. frontiersin.org
Environmental Chemistry: The interaction between manganese oxides and iodide is a crucial area of study in environmental science, particularly concerning the fate and transport of iodine in the environment. asm.orgacs.org Manganese oxides can oxidize iodide, influencing its speciation and mobility in natural systems. acs.orgresearchgate.net This is significant for understanding the biogeochemical cycling of iodine and the remediation of iodine-impacted environments. asm.orgacs.org
Historical Development of Research Perspectives on this compound Compounds
The investigation of manganese compounds has a long history, with manganese dioxide being used as a pigment since ancient times. wikipedia.org The element manganese was first isolated in the 1770s. wikipedia.org The specific study of organometallic manganese compounds began in 1937 with the in-situ generation of a Mn(II) species, PhMnI. wiley-vch.de For many years, research in this area was primarily fundamental, with limited applications in organic synthesis and catalysis. wiley-vch.de
A significant shift occurred in the late 1970s, when Mn(II) σ-complexes, often derived from precursors like this compound, emerged as valuable reagents in organic synthesis due to their soft and chemoselective nucleophilic properties. wiley-vch.de
The structural characterization of this compound and its hydrates has also been a focus of research. While the tetrahydrates of manganese chloride (MnCl₂·4H₂O) and manganese bromide (MnBr₂·4H₂O) were extensively studied for their magnetic properties, this compound tetrahydrate (MnI₂·4H₂O) received comparatively little attention for some time. iucr.org A key structural determination in 1985 revealed that unlike the cis coordination of halogens in the chloride and bromide tetrahydrates, MnI₂·4H₂O exhibits a trans coordination, making it isostructural with iron(II) chloride tetrahydrate (FeCl₂·4H₂O). iucr.org This finding was crucial for predicting and understanding its magnetic behavior. iucr.org
Fundamental Concepts in Manganese Coordination and Redox Chemistry Relevant to Iodide Systems
The chemistry of manganese is characterized by its multiple oxidation states, with Mn(II) and Mn(III) being particularly relevant in the context of iodide systems. echemi.comorientjchem.org
Coordination Chemistry: Manganese(II) iodide features manganese in the +2 oxidation state. echemi.com In its anhydrous form, MnI₂, the manganese centers are octahedrally coordinated. wikipedia.org The tetrahydrate, MnI₂·4H₂O, also features octahedral Mn(II) centers. wikipedia.org The coordination environment around the manganese ion is a critical factor in determining the properties of its complexes. For instance, in tetrahedral halide environments, Mn(II) can exhibit strong green luminescence. acs.org The ligand field strength, which decreases from chloride to iodide, influences the photoluminescence peak positions. acs.org
Redox Chemistry: The redox chemistry of manganese is complex and plays a central role in its chemical behavior. The Mn(III)/Mn(II) redox couple is particularly important. orientjchem.org The reduction potential of this couple can be significantly influenced by the formation of complexes. orientjchem.org The presence of iodide, a relatively easily oxidized halide, can lead to interesting redox reactions. For example, the reaction of an iron(III) salt with a specific ligand in the presence of excess iodide resulted in the reduction of iron(III) to iron(II) and the formation of triiodide, showcasing the reducing potential of iodide in such systems. nih.gov
In environmental contexts, higher oxidation states of manganese, such as Mn(III) and Mn(IV) in manganese oxides, are capable of oxidizing iodide (I⁻) to elemental iodine (I₂) and even further to iodate (B108269) (IO₃⁻). acs.orgresearchgate.net The kinetics of this oxidation are dependent on factors like pH and the concentration of the manganese oxide. researchgate.net The redox potential of the Mn²⁺/MnO₂ couple is lower than that of the I⁻/I₂ couple at neutral pH, which can influence which species is preferentially oxidized under certain conditions. asm.org
The stability of manganese(III) is a key consideration. Mn(III) has a tendency to disproportionate into Mn(IV) and Mn(II) in aqueous media. orientjchem.org However, the formation of stable complexes can mitigate this. orientjchem.org The oxidation state of manganese in newly synthesized complexes can be determined iodometrically, where the Mn(III) compound oxidizes iodide to iodine, which is then titrated. orientjchem.org
Properties
CAS No. |
7790-33-2 |
|---|---|
Molecular Formula |
I2Mn |
Molecular Weight |
308.7470 g/mol |
IUPAC Name |
diiodomanganese |
InChI |
InChI=1S/2HI.Mn/h2*1H;/q;;+2/p-2 |
InChI Key |
QWYFOIJABGVEFP-UHFFFAOYSA-L |
SMILES |
[Mn+2].[I-].[I-] |
Canonical SMILES |
[Mn](I)I |
Other CAS No. |
7790-33-2 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Manganese Iodide and Its Derivatives
Direct Synthesis Routes to Anhydrous and Hydrated Manganese(II) Iodide
The preparation of manganese(II) iodide can be achieved through both solid-state and solution-phase methods, yielding either the anhydrous (MnI₂) or hydrated (MnI₂(H₂O)n) forms of the compound.
Solid-State Synthesis Approaches
Anhydrous manganese(II) iodide is typically synthesized through the direct reaction of elemental manganese with iodine. wikipedia.org This solid-state reaction involves the combination of manganese powder and iodine in an inert atmosphere, often with heating, to facilitate the reaction and produce the beige anhydrous MnI₂. wikipedia.org Another solid-state approach involves the reaction of manganese with cuprous iodide, which has been shown to yield manganese iodide suitable for further reactions. acs.org Additionally, silica-supported manganese(II) iodide complexes can be prepared in the solid state by reacting dehydrated silica (B1680970) with anhydrous manganese(II) iodide. rsc.org
Solution-Phase Synthetic Protocols
The hydrated form of manganese(II) iodide, specifically the pink tetrahydrate (MnI₂(H₂O)₄), is commonly prepared through solution-based methods. wikipedia.org One standard protocol involves the reaction of manganese(II) carbonate with hydriodic acid. wikipedia.org The resulting solution is then typically subjected to evaporation to crystallize the tetrahydrate. Dehydration of the tetrahydrate under vacuum can be employed to obtain the anhydrous form. wikipedia.org Alternatively, manganese(II) chloride can be used as a starting material, which dissolves in water to form aqueous solutions of [Mn(H₂O)₆]²⁺ that can then be used in subsequent reactions to produce this compound. chemeurope.com A convenient method for preparing anhydrous manganese(II) iodide on demand involves the reaction of manganese powder with iodine in ether. wiley-vch.de
Synthesis of Manganese-Iodine Coordination Complexes
This compound serves as a precursor for the synthesis of a variety of coordination complexes, where the manganese ion is coordinated to various ligands in addition to iodide.
Ligand-Directed Assembly Methods
The assembly of manganese-iodine coordination complexes is often directed by the choice of specific ligands, which can influence the structure and properties of the resulting complex.
Crown Ethers: Crown ethers have been successfully employed to form coordination complexes with manganese(II) iodide. For instance, MnI₂(15-crown-5) has been synthesized by reacting manganese(II) iodide with 15-crown-5 (B104581) in an ionic liquid at elevated temperatures. acs.org Similarly, a sandwich-like coordination complex, [Mn(12-crown-4)₂]₂[N(Tf)₂]₂(12-crown-4), was obtained from the reaction of manganese(II) iodide and 12-crown-4 (B1663920) in an ionic liquid. acs.org The synthesis of manganese complexes with crown ether Schiff bases has also been reported. researchgate.netresearchgate.net
N-heterocyclic Carbenes (NHCs): Manganese(I) complexes bearing N-heterocyclic carbene ligands are a significant class of compounds. unibo.itunibo.it These are often synthesized from manganese carbonyl precursors. For example, the treatment of manganese pentacarbonyl bromide with imidazolium (B1220033) salts in the presence of a base yields Mn(I) bis-NHC complexes. unl.pt Bidentate NHC-pyridine manganese complexes have also been synthesized and used in combination with tetrabutylammonium (B224687) iodide as a catalytic system. sioc-journal.cn
Porphyrins: Manganese(III)-porphyrin complexes are another important class of coordination compounds. The synthesis typically involves the reaction of a porphyrin ligand with a manganese(II) salt, such as manganese(II) chloride, in a suitable solvent. mdpi.comkcl.ac.uk For instance, Mn(III)-iodosylarene porphyrin adducts have been synthesized by reacting electron-deficient Mn(III) porphyrin complexes with iodosylarene at low temperatures. osti.gov
Organometallic Precursor Synthesis
Organometallic manganese compounds are key precursors for various synthetic transformations.
Manganese Pentacarbonyl Iodide: Manganese pentacarbonyl iodide (Mn(CO)₅I) is a crucial organometallic precursor. It can be synthesized by the reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with iodine. acs.orgwiley-vch.de Another route involves the reaction of this compound, magnesium, and carbon monoxide under pressure. acs.org The structure of Mn(CO)₅I has been characterized, showing the iodine, manganese, and one carbonyl group on the twofold axis. researchgate.net
Nanoscale Manganese-Iodide Material Synthesis
The synthesis of nanoscale materials containing manganese and iodide has been explored for various applications. One notable example is the synthesis of hybrid methylammonium (B1206745) lead iodide perovskite quantum dots where manganese is substituted at the lead sites (CH₃NH₃Pb₁-ₓMnₓI₃). This is achieved through a facile room temperature synthesis, with the manganese introduced in the form of MnI₂. rsc.org While direct synthesis of pure this compound nanoparticles is less commonly detailed, various manganese oxide nanomaterials are synthesized through methods like hydrothermal synthesis, sol-gel, and combustion methods, which could potentially be adapted or modified for iodide-containing systems. nih.govresearchgate.netresearchgate.net
Hot Injection Synthesis of Doped Nanoparticles (e.g., CsI:Mn2+ Nanoparticles)
The hot injection technique is a widely employed method for the synthesis of high-quality nanocrystals, including those doped with manganese. This approach allows for precise control over the size, morphology, and composition of the resulting nanoparticles. researchgate.net
In a typical synthesis of manganese-doped cesium lead bromide (CsPbBr3) nanocrystals, the process involves the formation of an intermediate structure, L2[Pb1-xMnx]Br4 (where L represents a ligand), before the injection of the cesium precursor. researchgate.net This intermediate contains the same Mn-Br coordination that is present in the final doped nanocrystals. A strong correlation has been observed between the luminescence intensities of the intermediate and the final product, suggesting the intermediate acts as a structural precursor. researchgate.net
For the synthesis of manganese-doped cesium iodide (CsI:Mn2+) nanoparticles, the hot injection method has been successfully utilized to produce well-dispersed particles with an average size of 10 nm. researchgate.net Research indicates that manganese doping in this system does not significantly affect the blue emission of the CsI host nanoparticles. researchgate.net Similarly, Mn-doped CsPbBr3 perovskite quantum dots have been synthesized via a hot injection method, demonstrating that as the concentration of Mn doping increases, the photoluminescence spectra show a slight blue shift. nih.gov This doping has been shown to enhance the photoluminescence quantum yields from 52.6% to 83.9% and increase the lifetime of the quantum dots. nih.gov
The synthesis of Mn-doped CuGaS-ZnS and CuInS-ZnS nanocrystals also utilizes a hot-injection based, homogenous-nucleation-doping approach. mdpi.com A typical procedure for Mn-doped CuGaS-ZnS nanocrystals involves mixing ODE, DDT, oleic acid, Ga(acac)3, CuI, and Mn(Ac)2 in a flask, followed by the standard hot-injection protocol. mdpi.com
Table 1: Parameters in Hot Injection Synthesis
| Parameter | Role in Synthesis | Example |
| Precursor Concentration | Influences the size and morphology of the nanocrystals. | Adjusting the ratio of Mn to Pb precursors in the synthesis of Mn:CsPbBr3 PQDs. nih.gov |
| Reaction Temperature | Affects the kinetics of nanocrystal growth and final particle size. researchgate.net | A specific temperature profile is maintained during the injection of the Cs precursor. researchgate.net |
| Reaction Time | Controls the duration of nanocrystal growth, impacting size and uniformity. researchgate.net | The reaction is allowed to proceed for a set time after precursor injection. |
| Ligands | Stabilize the nanocrystals and control their growth and dispersion. | Oleic acid and other ligands are used to cap the nanoparticles. mdpi.com |
Controlled Precipitation and Morphological Engineering
Controlled precipitation is a versatile method for synthesizing manganese compounds with specific morphologies and properties. This technique relies on the careful manipulation of reaction conditions to influence the nucleation and growth of the desired material.
One common approach is co-precipitation, where a manganese salt is precipitated from a solution by adding a precipitating agent. For instance, manganese oxide (MnO) nanoparticles can be synthesized by co-precipitating a solution of manganous sulphate with sodium hydroxide (B78521). researchgate.net The pH of the solution is a critical parameter in this process, with a specific pH required to induce precipitation. researchgate.net Similarly, nanostructured α-MnO2·nH2O has been obtained by the precipitation of KMnO4 and Mn(II) acetate (B1210297) in aqueous solutions. mdpi.com
The morphology of the resulting material can be engineered by controlling factors such as pH, temperature, and the presence of additives. For example, the formation of different manganese oxide tunnel structures is controlled by adjusting the pH of the solution. mdpi.com Acidic conditions favor the growth of α-MnO2, while basic conditions lead to the formation of δ-MnO2. mdpi.com Furthermore, the co-precipitation of MnCl2·4H2O and MnC2O4·2H2O in an aqueous solution with the addition of sodium hydroxide allows for the formation of α-MnO2 nanosheets. mdpi.com
The release and precipitation of manganese can also be influenced by other elements. For example, manganese can co-precipitate with iron, calcium, and aluminum, forming deposits on surfaces. tandfonline.com In some systems, a pH cycling strategy can be used to selectively dissolve and re-precipitate manganese. rsc.org By adjusting the pH, manganese can be leached from a mixed solid and then selectively re-precipitated as a relatively pure manganese oxide product. rsc.org
In Situ Solid-State Precipitation in Matrices (e.g., Glass)
In situ solid-state precipitation within a matrix, such as glass, is a method used to create composite materials with unique optical and physical properties. This technique involves embedding manganese halide nanocrystals within a glass matrix through a high-temperature solid-state reaction.
A series of lead-free CsMnX3 (where X can be Cl, Br, or I) nanocrystals have been successfully embedded in glasses using this method. researchgate.net These glass-ceramic composites have demonstrated remarkable stability, remaining stable even after being soaked in water for 90 days. researchgate.net The process can also be used to create scintillators. By employing in situ recrystallization from a 0D hybrid metal halide glass, glass-ceramic scintillators with significantly higher light yields and lower detection limits than their glassy counterparts have been developed. researchgate.net
The synthesis of fully inorganic manganese-doped hosts, such as Na2ZnBr4 and Li2ZnBr4, involves melting a mixture of the respective metal halides in a sealed ampule. acs.org The mixture is heated to its melting point and then cooled slowly to allow for the formation of the desired crystalline phase doped with manganese. acs.org This method allows for high loadings of MnBr2 into the host material without the formation of multiple phases. acs.org
The glass transition temperature (Tg) is a key parameter in this process. For some hybrid organic-inorganic manganese halides, the material can be converted from a solid to a stable glassy state, characterized by the absence of long-range molecular order. researchgate.net The composition of the hybrid material, including the choice of organic cations and inorganic anions, can influence the glass transition temperature. researchgate.net
Mechanochemical Synthesis Strategies for Organothis compound Reagents
Mechanochemical synthesis, typically utilizing a ball-milling apparatus, has emerged as a powerful and environmentally friendly method for the direct synthesis of organomanganese reagents. This solvent-free or low-solvent technique avoids the need for pre-activated manganese, such as Rieke manganese, which is often required in traditional solution-based methods. rsc.orgresearchgate.net
The mechanochemical ball-milling protocol facilitates the generation of various arylmanganese nucleophiles from aryl halides and commercially available, unactivated manganese metal. rsc.orgresearchgate.net This direct synthesis involves the insertion of manganese metal into a carbon-halogen bond. rsc.org The resulting organomanganese reagents can be used directly in one-pot addition reactions with various electrophiles and in palladium-catalyzed cross-coupling reactions under bulk-solvent-free mechanochemical conditions. rsc.org A significant advantage of this method is that all experimental operations can be conducted under atmospheric conditions. rsc.org
While the direct formation of alkylmanganese nucleophiles from unactivated alkyl halides and commercial, unactivated manganese metal has been demonstrated, the yields may require further optimization. rsc.org For example, the mechanochemical reaction of an alkyl iodide with commercial manganese metal, followed by a reaction with an electrophile, has been shown to produce the desired product, albeit in a modest yield. rsc.org
Table 2: Comparison of Synthesis Methods for Organomanganese Reagents
| Synthesis Method | Starting Materials | Conditions | Key Advantages |
| Mechanochemical Synthesis | Aryl/Alkyl Halide, Unactivated Manganese Metal | Ball-milling, ambient temperature, air-tolerant | No need for pre-activated manganese, solvent-free or low-solvent, one-pot reactions. rsc.orgresearchgate.net |
| Solution-Based (Rieke Manganese) | Organic Halide, Activated Manganese (Rieke Manganese) | Solution-based, often requires inert atmosphere | Access to a broad range of organomanganese halides from less reactive alkyl and aryl halides. cardiff.ac.uk |
| Metathesis | Organolithium/Organomagnesium Reagent, Manganese Halide | Solution-based | A common and established method for preparing organomanganese reagents. rsc.org |
This mechanochemical approach represents a significant advancement in the synthesis of organomanganese reagents, offering a more sustainable and operationally simple alternative to traditional methods. rsc.orgresearchgate.netresearchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization in Manganese Iodide Research
Crystallographic Investigations of Manganese Iodide Hydrates and Complexes
Crystallography serves as a foundational tool for understanding the three-dimensional arrangement of atoms in this compound compounds. These studies provide precise data on coordination, bond parameters, and the packing of molecules within a crystal lattice.
Analysis of Coordination Geometry and Crystal Packing (e.g., Manganese(II) iodide tetrahydrate)
Manganese(II) iodide tetrahydrate (MnI₂·4H₂O) is a well-characterized example that highlights the structural diversity within manganese halide hydrates. X-ray diffraction studies have determined that it crystallizes in the monoclinic space group P2₁/c. iucr.orgresearchgate.net The manganese(II) ion is in an octahedral coordination environment, bonded to two iodide ions and four water molecules. wikipedia.org
A key structural feature of MnI₂·4H₂O is the arrangement of the halide ligands. Unlike the analogous manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), where the halides occupy cis positions in the octahedron, the iodide ions in MnI₂·4H₂O are in a trans configuration. iucr.orgwikipedia.org This makes MnI₂·4H₂O isostructural with iron(II) chloride tetrahydrate (FeCl₂·4H₂O). iucr.orgresearchgate.net The crystal structure consists of discrete trans-[MnI₂(H₂O)₄] octahedral complexes. researchgate.net
The crystal packing is stabilized by a network of hydrogen bonds between the coordinated water molecules and the iodide ions of adjacent complexes. This arrangement of discrete octahedral units linked by hydrogen bonds is a common feature in the crystal structures of transition metal halide hydrates. researchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | MnI₂·4H₂O | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.orgresearchgate.net |
| a (Å) | 6.698 (2) | iucr.org |
| b (Å) | 7.494 (3) | iucr.org |
| c (Å) | 9.308 (5) | iucr.org |
| β (°) | 110.21 (3) | iucr.org |
| Volume (ų) | 438.5 (3) | iucr.org |
| Z (formula units/cell) | 2 | iucr.org |
| Coordination Geometry | Octahedral (trans) | iucr.orgwikipedia.org |
Influence of Halogen and Ligand Environment on Structural Parameters
The identity of the halogen atom and the nature of other coordinating ligands significantly influence the structural parameters of manganese halide complexes. The shift from cis coordination in MnCl₂·4H₂O and MnBr₂·4H₂O to trans coordination in MnI₂·4H₂O demonstrates a clear structural trend ending with the iodide. iucr.org This change in halogen coordination is expected to influence the magnetic properties of the material. iucr.org
In complexes with organic ligands, the choice of halide (Cl⁻, Br⁻, I⁻) can alter not only the coordination geometry but also the dimensionality of the resulting structure. For instance, studies on hybrid organic-inorganic manganese halides have shown that changing from a chloride to a chloro-substituted organic cation can switch the structure from a 1D chain of manganese octahedra to a 0D structure of manganese tetrahedra. researchgate.net This structural modification can be driven by non-covalent interactions like halogen bonding. researchgate.net
The ligand field strength decreases from chloride to iodide, which directly impacts bond lengths and electronic properties. acs.org In a series of tetrahedrally coordinated Mn(II) halides, the choice of halide was found to profoundly govern photoluminescence properties through altered ligand-field effects. acs.org Similarly, in octahedral complexes, the ligand-field parameter, Δ, is sensitive to the halide, with values of ~7500 cm⁻¹ for fluoride, 5200-6200 cm⁻¹ for chloride, 5600-5800 cm⁻¹ for bromide, and ~5500 cm⁻¹ for iodide compounds. rsc.org This demonstrates that both the halide and other ligands in the coordination sphere collectively determine the final structural and electronic configuration. rsc.orgmdpi.com
Spectroscopic Techniques for Electronic Structure and Bonding Analysis
Spectroscopy provides a window into the electronic energy levels and bonding within this compound compounds, complementing the structural data from crystallography.
UV-Vis Spectroscopy in Solution and Solid State
UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions in manganese complexes. The spectra of high-spin d⁵ Mn(II) complexes, such as those typically formed by this compound, are characterized by transitions that are formally spin-forbidden, resulting in weak absorption bands. acs.orgresearchgate.net
In tetrahedral environments, such as in hybrid organic-inorganic Mn(II) halides, the UV-Vis excitation spectra show distinct bands corresponding to transitions from the ⁶A₁ ground state to excited states like ⁴G and ⁴D. acs.org The energy of these transitions, and thus the absorption wavelength, is dependent on the ligand field splitting, which decreases from chloride to iodide. acs.org Solid-state UV-Vis absorption spectra of cesium manganese halides (CsMnX₃, where X = Cl, Br, I) also show absorption peaks related to Mn²⁺ transitions. nih.gov In some cases, absorption bands in the 500-550 nm region can indicate the presence of Mn³⁺, which can result from oxidation. nih.gov
In solution, the UV-Vis spectrum of manganese(III) complexes, which can be formed from this compound under certain conditions, is typically dominated by intense ligand-to-metal charge-transfer (LMCT) bands in the UV region and weaker d-d transition bands in the visible region. researchgate.net The spectra of manganese porphyrin complexes, for example, change distinctly upon interaction with iodide, allowing for the spectrophotometric detection of iodide ions. nih.gov
| Transition | Approximate Spectral Region | Coordination Environment | Reference |
|---|---|---|---|
| ⁶A₁ → ⁴T₁ (G) | Green-Blue | Tetrahedral/Octahedral | acs.orgrsc.org |
| ⁶A₁ → ⁴T₂ (G) | Blue | Tetrahedral/Octahedral | acs.orgrsc.org |
| ⁶A₁ → ⁴A₁, ⁴E (G) | Violet/Near-UV | Tetrahedral/Octahedral | acs.orgrsc.orgnih.gov |
| ⁶A₁ → ⁴T₂ (D) | Near-UV | Tetrahedral/Octahedral | acs.orgrsc.org |
| ⁶A₁ → ⁴E (D) | Near-UV | Tetrahedral/Octahedral | acs.orgnih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Manganese Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for studying paramagnetic species like the Mn(II) ion (a 3d⁵ system, S=5/2). EPR spectra provide detailed information about the electronic structure, oxidation state, and local coordination environment of the manganese center. dntb.gov.uaaip.org
Studies on Mn²⁺ doped into various halide host compounds (including chlorides, bromides, and iodides) show that variations in the manganese nuclear hyperfine splitting are sensitive to the nature of the ligand, the manganese-ligand separation, and the coordination number. aip.org The hyperfine splitting, which arises from the interaction of the electron spin with the ⁵⁵Mn nucleus (I=5/2), is a characteristic feature of Mn(II) EPR spectra, typically appearing as a six-line pattern.
The zero-field splitting (ZFS) parameters (D and E) obtained from EPR spectra describe the removal of degeneracy of the spin states in the absence of an external magnetic field and are highly sensitive to the symmetry of the coordination environment. researchgate.net For Mn(III) centers (a 3d⁴ system, S=2), which can also be relevant in this compound chemistry, high-frequency EPR is often used to determine these parameters accurately, providing insight into the axial and rhombic distortion of the complex. researchgate.netacs.org EPR has been used to identify and characterize different manganese centers, such as tetrahedral Mn⁵⁺ and Mn⁴⁺, in doped crystals. aps.org
Nuclear Magnetic Resonance (NMR) and Fluorine NMR Studies
Direct NMR studies of paramagnetic manganese(II) iodide are challenging due to the significant line broadening caused by the unpaired electrons of the Mn(II) ion. nih.govacs.org However, NMR can be a valuable tool for studying the ligands coordinated to the manganese center or for investigating systems where manganese is in a diamagnetic state.
Despite the challenges, NMR spectroscopy can provide information on the structure and dynamics of metal complexes in solution. nih.govnih.gov For instance, ¹H NMR has been used to study σ-alkane complexes of manganese, revealing diagnostic chemical shifts for the coordinated moieties. nih.gov
Fluorine-19 (¹⁹F) NMR is particularly advantageous for studying metal complexes containing fluorinated ligands. biophysics.org The ¹⁹F nucleus has 100% natural abundance and a spin of I=1/2. Its chemical shifts are highly sensitive to the local electronic environment, often providing better resolution than ¹H NMR for complex systems like proteins with fluorinated amino acid analogs. biophysics.orgscholaris.ca In the context of manganese complexes, ¹⁹F NMR can be used to probe conformational changes, ligand exchange rates, and ligand-receptor interactions. biophysics.org The large chemical shift dispersion of ¹⁹F makes it an excellent probe for detecting subtle changes in the coordination sphere of a metal ion, including paramagnetic centers, although significant broadening would still be a factor to consider. scholaris.ca
Resonance Raman Spectroscopy
Resonance Raman (RR) spectroscopy is a powerful technique used to study the vibrational modes of a molecule that are coupled to an electronic transition. By tuning the excitation laser to the wavelength of an electronic absorption band, specific Raman signals can be enhanced by orders of magnitude, providing detailed structural information about the chromophore.
In the context of manganese-iodide-containing compounds, such as manganese(III) tetraphenylporphyrin (B126558) iodide, RR spectroscopy has been employed to probe the manganese-ligand interactions. pnas.orgnih.gov Studies have shown that unique RR spectra are obtained when manganese(III) porphyrin halides are illuminated with laser frequencies around 500 nm. nih.gov A key finding is the observation of a Raman feature that is sensitive to the nature of the axial ligand, including iodide. pnas.orgnih.gov This ligand-sensitive band is diagnostic of the coordination number and environment of the manganese center. pnas.orgnih.gov For instance, in non-coordinating solvents, this feature is present, but it disappears when a coordinating solvent like pyridine (B92270) is used, indicating a change in the manganese coordination sphere. nih.gov The depolarization ratios of the Raman bands are also measured to help in assigning the vibrational modes. pnas.org
Table 1: Illustrative Resonance Raman Data for Manganese(III) Porphyrin Halides This table is based on findings for manganese porphyrin complexes to illustrate the type of data obtained.
| Wavenumber (cm⁻¹) | Assignment | Sensitivity to Axial Halide |
| ~1590 | Porphyrin skeletal mode | Low |
| ~1360 | Porphyrin skeletal mode | Low |
| Variable | Ligand-sensitive mode | High (Position shifts with I⁻, Br⁻, Cl⁻) |
| ~1000 | Porphyrin breathing mode | Low |
Source: Data synthesized from findings reported in studies on manganese porphyrin halides. pnas.orgnih.gov
X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD)
X-ray-based techniques are indispensable for determining the electronic and crystal structure of this compound and related materials.
X-ray Absorption Spectroscopy (XAS) provides element-specific information about the local geometric and electronic structure. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov
XANES: This region provides information on the oxidation state and coordination geometry of the absorbing atom. nih.govsurfacesciencewestern.com For manganese compounds, the Mn K-edge XANES spectra can precisely determine the average manganese oxidation state by comparing the edge position to that of known standards (e.g., MnO, Mn₂O₃, MnO₂). nih.govacs.org This is crucial for tracking redox reactions in manganese-based systems.
EXAFS: This region reveals details about the local atomic environment, including bond distances, coordination number, and the identity of neighboring atoms. nih.gov EXAFS analysis can distinguish between different phases of manganese materials, even when they are amorphous or poorly crystalline. acs.org
X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and determining crystal structures. uni-hannover.de By analyzing the diffraction pattern of a material, one can identify the specific crystal lattice of this compound (e.g., the layered CdI₂-type structure for MnI₂). The technique is used to confirm the synthesis of the desired crystalline phase, determine crystallite size, and identify any impurities. acs.orgrsc.org Synchrotron-based XRD offers higher resolution and intensity, allowing for the detection of phases present in low concentrations and for in-situ studies of structural transformations. surfacesciencewestern.comacs.org
Microscopic and Morphological Characterization of this compound Nanomaterials
For nanomaterials, understanding the morphology, size, and surface characteristics is as important as knowing the bulk structure. Electron microscopy and particle analysis techniques provide this essential information.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of materials. researchgate.net In the study of this compound nanomaterials, SEM reveals information about the shape, size distribution, and aggregation of nanoparticles or the surface texture of thin films. acs.orgrsc.org It provides high-resolution images by scanning the sample with a focused electron beam. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides detailed information about the internal structure of nanomaterials. researchgate.net TEM transmits electrons through an ultrathin sample to form an image. It can reveal the precise size and shape of individual this compound nanoparticles. researchgate.net High-Resolution TEM (HRTEM) can even visualize the crystal lattice planes, allowing for the direct measurement of interplanar spacing and the identification of crystal defects. acs.orgmdpi.com Furthermore, when equipped with an Energy Dispersive X-ray Spectroscopy (EDX) detector, TEM can perform elemental analysis, confirming the presence and distribution of manganese and iodine within the nanostructures.
Table 2: Microscopic Analysis of Manganese-based Nanoparticles This table provides typical data obtained from electron microscopy studies of manganese-containing nanomaterials.
| Technique | Information Obtained | Typical Findings for Nanomaterials |
| SEM | Surface morphology, particle shape, aggregation | Reveals spherical, rod-like, or flower-like morphologies; shows degree of particle clustering. acs.orgrsc.org |
| TEM | Particle size, shape, internal structure | Confirms particle dimensions (e.g., 20-100 nm), shows aggregation, provides crystalline detail. rsc.org |
| HRTEM | Crystal lattice, defects, crystallinity | Visualizes atomic planes, confirms crystalline structure, identifies defects. acs.org |
| TEM-EDX | Elemental composition and mapping | Confirms the presence and co-localization of Manganese (Mn) and other elements (e.g., I, O). |
Zeta Potential and Particle Size Distribution Analysis
Particle Size Distribution is often determined using Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of particles suspended in a liquid. The results yield the hydrodynamic diameter of the particles and the polydispersity index (PDI), which indicates the breadth of the size distribution. For this compound nanoparticles, DLS provides a quick assessment of their average size and uniformity in a colloidal suspension. acs.orgmdpi.com
Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of a colloidal system. rsc.org The zeta potential of this compound nanoparticles is measured by observing their electrophoretic mobility under an applied electric field. acs.org A high absolute zeta potential (e.g., > ±30 mV) generally indicates good stability, as the particles will repel each other, preventing aggregation. The zeta potential is highly dependent on the pH of the medium and the presence of any surface-capping agents. rsc.orgresearchgate.net
Table 3: Typical Colloidal Properties of Manganese-based Nanoparticles
| Parameter | Technique | Description | Significance for MnI₂ Nanoparticles |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | The effective diameter of the particle in solution, including any solvation layers. | Indicates the size and potential for aggregation in a liquid medium. acs.org |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A measure of the heterogeneity of particle sizes in the sample. | A low PDI value suggests a monodisperse and uniform nanoparticle sample. acs.org |
| Zeta Potential (ζ) | Laser Doppler Velocimetry | Measures the surface charge of particles in a dispersion. | Predicts the colloidal stability; a high value prevents agglomeration. rsc.orgacs.org |
Chemical Reactivity, Catalysis, and Mechanistic Studies Involving Manganese Iodide Systems
Manganese-Catalyzed Organic Transformations
Manganese, being an earth-abundant and low-toxicity metal, offers a sustainable alternative to precious metal catalysts. nih.gov When combined with iodine, its catalytic prowess is enhanced, enabling a range of important organic reactions.
C-H Alkylation Reactions Utilizing Alkyl Iodides (e.g., Minisci-type Reactions)
A noteworthy application of manganese catalysis is in Minisci-type reactions, a powerful method for the C-H functionalization of heteroaromatic compounds through the addition of alkyl radicals. thieme-connect.comthieme-connect.com A visible-light-initiated protocol using the inexpensive and earth-abundant decacarbonyldimanganese (B1676019) (Mn₂(CO)₁₀) catalyst has been developed to generate alkyl radicals from alkyl iodides. nih.gov
This process is initiated by the visible-light-mediated homolysis of the Mn-Mn bond in Mn₂(CO)₁₀, which generates the •Mn(CO)₅ radical. thieme-connect.comsci-hub.se This manganese-centered radical then abstracts an iodine atom from an alkyl iodide to produce an alkyl radical. sci-hub.se The generated alkyl radical subsequently adds to a protonated heteroarene. A subsequent deprotonation and oxidation sequence furnishes the final alkylated heterocycle. sci-hub.se
Mechanistic studies, including photophysical and DFT (Density Functional Theory) analyses, point towards a light-initiated chain reaction propagated by the •Mn(CO)₅ radical. nih.govresearchgate.net The rate-limiting step in this catalytic cycle is the iodine abstraction from the alkyl iodide by the •Mn(CO)₅ radical. nih.govthieme-connect.com This method tolerates a wide array of sensitive functional groups and has been successfully applied to the late-stage functionalization of complex nitrogen-containing drug molecules. nih.govresearchgate.net
Table 1: Scope of Manganese-Catalyzed Minisci-Type Alkylation
| Substrate/Reagent | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 4-Methylquinoline and various alkyl iodides | Alkylated quinolines | Good | Mn₂(CO)₁₀ (15 mol%), TFA (0.1 equiv), MeOH, 36W blue LED, 18h | thieme-connect.com |
| Complex drug-like molecules (e.g., saquinavir) | Functionalized derivatives | - | Mn₂(CO)₁₀, alkyl iodide, visible light | thieme-connect.com |
| Primary, secondary, and tertiary alkyl iodides | Alkylated heterocycles | - | Mn₂(CO)₁₀, visible light | thieme-connect.com |
This table is interactive. Click on the headers to sort the data.
Cross-Coupling Reactions Facilitated by Manganese-Iodine Species
Manganese-catalyzed cross-coupling reactions have emerged as a valuable tool in organic synthesis. While early examples focused on the use of organomanganese reagents, recent advancements have highlighted the role of manganese-iodine species in facilitating these transformations. For instance, the substrate scope of MnCl₂-catalyzed cross-coupling between aryl iodides and Grignard reagents has been expanded to include various methyl-substituted aryl iodides, particularly at elevated temperatures. core.ac.uk Mechanistic investigations, including radical clock experiments, have suggested the involvement of aryl radical intermediates, pointing towards an Sᵣₙ1-type pathway for the coupling. core.ac.uk
In some cases, the role of the manganese salt is to react with the Grignard reagent, forming a softer nucleophile that can also act as a one-electron donor. core.ac.uk It is crucial to note that in certain previously reported manganese-catalyzed cross-coupling reactions, the catalytic activity was later attributed to trace impurities of other metals like palladium, highlighting the importance of rigorous mechanistic studies. core.ac.uk
Iron-catalyzed cross-coupling reactions of benzylic manganese(II) chlorides with a variety of aryl and heteroaryl halides, including iodides, have also been developed. thieme-connect.com Similarly, bis-(aryl)manganese reagents undergo efficient iron-catalyzed cross-coupling with functionalized alkenyl iodides and bromides. mdpi.com
Aziridination of Olefins with Manganese(III) Iodide Complexes
Aziridines are valuable nitrogen-containing three-membered rings that serve as versatile building blocks in organic synthesis. msstate.eduresearchgate.net Manganese complexes have proven to be effective catalysts for the aziridination of olefins. A water-stable (meso-tetra(N-methyl-4-pyridyl)porphyrin)manganese(III) iodide complex, Mn[TMPyP4]I₅, has been shown to catalyze the aziridination of various aromatic and aliphatic olefins in water and buffered solutions. msstate.edu Using chloramine-T as the nitrogen source, this catalytic system can produce aziridines in moderate to good yields (43-93%). msstate.edu
The optimization of reaction conditions such as pH, temperature, reaction time, nitrogen source to olefin ratio, and catalyst loading is crucial for achieving high catalytic efficiency. msstate.edu While many manganese catalysts for aziridination feature nitrogen-donor ligands, the use of complexes with exclusively oxygen-donor ligands, such as a bulky chelating bis(alkoxide) ligand, has also been explored. mdpi.com These systems can facilitate nitrene group transfer from reagents like iminoiodinanes to olefins. mdpi.com
Mechanistic investigations into manganese-corrole catalyzed aziridination have revealed that the high-valent Mn(V)-imido species, often postulated as the key intermediate, may not be the direct group transfer reagent. acs.org Instead, a "third oxidant," an adduct of the Mn(V)-imido complex with the nitrene precursor, is proposed to be the active species responsible for aziridine (B145994) formation. acs.org
Table 2: Manganese-Catalyzed Aziridination of Olefins
| Catalyst | Olefin Substrate | Nitrogen Source | Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|
| Mn[TMPyP4]I₅ | Aromatic and Aliphatic Olefins | Chloramine-T | 43-93 | Water/Buffered Solutions | msstate.edu |
| Mn[O-terphenyl-O]ᴾʰ(THF)₂ | p-Substituted Styrenes | PhINTs | Moderate | Various | mdpi.com |
| (tpfc)Mn | Styrene Substrates | ArINTs | - | Benzene | acs.org |
This table is interactive. Click on the headers to sort the data.
Cyclic Carbonate Synthesis from CO₂ and Epoxides
The chemical fixation of carbon dioxide into valuable chemicals is a significant area of research in green chemistry. benthamopen.com The synthesis of cyclic carbonates from the coupling of CO₂ and epoxides is a 100% atom-economical reaction. whiterose.ac.uk Manganese-based catalytic systems, often in conjunction with a co-catalyst, have shown promise in this transformation.
A binary catalytic system composed of a bidentate N-heterocyclic carbene (NHC)-pyridine nitrogen manganese complex and tetrabutylammonium (B224687) iodide (TBAI) exhibits high activity for the synthesis of cyclic carbonates from a wide range of epoxides, including terminal and sterically hindered internal epoxides. sioc-journal.cn The iodide from the co-catalyst plays a crucial role as a nucleophile in the ring-opening of the epoxide. A plausible mechanism involves the activation of the epoxide by the manganese complex, followed by nucleophilic attack of the iodide anion, insertion of CO₂, and subsequent ring-closing to form the cyclic carbonate. mdpi.com
The choice of the co-catalyst is critical, with the nucleophilicity of the anion following the trend I⁻ > Br⁻ > Cl⁻ > NO₃⁻ for catalytic activity. whiterose.ac.uk
Manganese(III)-Assisted Radical Cyclization Reactions
Manganese(III) acetate (B1210297) is a well-established reagent for initiating radical reactions. wikipedia.org It effectively oxidizes enolizable carbonyl compounds to generate α-oxoalkyl radicals, which can then undergo inter- or intramolecular addition to carbon-carbon multiple bonds. wikipedia.org These oxidative radical cyclization reactions provide a powerful method for constructing complex carbocyclic and heterocyclic frameworks found in many natural products. researchgate.netresearchgate.netmdpi.com
The process begins with the single-electron oxidation of a carbonyl compound by Mn(III) to form a radical. wikipedia.org This radical can then add to an olefin, generating an adduct radical. wikipedia.org The fate of this adduct radical depends on the reaction conditions. It can be further oxidized to a carbocation, which can then undergo elimination or be trapped by a nucleophile, or it can abstract a hydrogen atom to yield a saturated product. wikipedia.org While manganese(III) acetate is the most commonly used initiator, the principles of manganese-mediated radical generation and subsequent cyclization are central to this area of synthesis. rsc.org These methods offer single-step access to spiro, tricyclic, tetracyclic, and other polycyclic systems with high regio- and stereoselectivity. researchgate.netresearchgate.netmdpi.com
Redox Chemistry and Oxidation Mechanisms of Iodide
The redox chemistry of manganese and iodine is interconnected and plays a significant role in various chemical and environmental processes. High-valence manganese oxides, such as birnessite (δ-MnO₂), are capable of oxidizing iodide (I⁻) under acidic to mildly acidic conditions. researchgate.netnrc.gov
The oxidation of iodide by birnessite proceeds in a two-step reaction, with molecular iodine (I₂) as an intermediate, ultimately forming iodate (B108269) (IO₃⁻). researchgate.net The reaction rate is dependent on pH and the concentration of the manganese oxide, with faster oxidation occurring at lower pH. researchgate.net The kinetics of iodide disappearance is first-order with respect to the concentrations of iodide, protons, and birnessite. researchgate.net
The proposed mechanism involves the initial formation of an inner-sphere surface complex between iodide and the manganese oxide surface. researchgate.net This is followed by an electron transfer to produce I⁺, which then reacts with another iodide ion to form I₂. researchgate.net Further oxidation of I₂ leads to the formation of iodate. researchgate.net This redox transformation has important implications for the environmental transport of iodine, as the oxidized species (I₂ and IO₃⁻) exhibit different sorption behaviors compared to the more mobile iodide anion. researchgate.netnrc.gov
Kinetics and pH Dependence of Iodide Oxidation by Manganese Oxides (e.g., Birnessite)
The oxidation of iodide (I⁻) by manganese oxides, such as the mineral birnessite (δ-MnO₂), is a kinetically controlled process significantly influenced by pH. Current time information in Chatham County, US. Research has consistently shown that the rate of iodide oxidation increases as the pH decreases. Current time information in Chatham County, US.nih.gov For instance, studies conducted on birnessite have demonstrated that the reaction is faster in mildly acidic conditions (pH 4.5–6.25) and slows considerably as the pH approaches neutral or alkaline values. Current time information in Chatham County, US.nih.govfrontiersin.org Above pH 7.5, the oxidation of iodide by birnessite becomes insignificant. nih.govfrontiersin.orgosti.gov
The reaction kinetics are not only dependent on pH but also on the concentrations of iodide and the manganese oxide itself. Current time information in Chatham County, US. The rate of iodide disappearance has been described as first order with respect to the concentrations of I⁻, H⁺, and MnO₂. Current time information in Chatham County, US. This relationship can be expressed by the third-order rate law:
-d[I⁻]/dt = k[I⁻][H⁺][MnO₂] Current time information in Chatham County, US.
A determined third-order rate constant, k, was found to be 1.08 ± 0.06 × 10⁷ M⁻² h⁻¹. Current time information in Chatham County, US. Other studies have also reported third-order rate constants that decrease dramatically with increasing pH, falling from 1790 M⁻² s⁻¹ at pH 6.3 to 3.1 M⁻² s⁻¹ at pH 7.5. nih.govfrontiersin.orgosti.gov This strong pH dependence is linked to the thermodynamics of the reaction, as the two-electron reduction of Mn(IV) phases by iodide becomes less favorable with increasing pH.
| Parameter | Observed Effect on Iodide Oxidation Rate | pH Range Studied | Reference |
|---|---|---|---|
| pH | Rate decreases significantly with increasing pH. | 4.5 - 7.5 | Current time information in Chatham County, US.nih.govfrontiersin.org |
| Birnessite Concentration | Rate increases with higher birnessite concentration. | N/A | Current time information in Chatham County, US. |
| Iodide Concentration | First-order dependence; rate increases with higher initial iodide. | N/A | Current time information in Chatham County, US. |
| Ionic Strength | Rate decreases with increasing ionic strength. | N/A | nih.govfrontiersin.org |
**4.2.2. Formation of Reactive Iodine Intermediates (e.g., I₂) **
The oxidation of iodide by manganese oxides like birnessite proceeds through the formation of reactive iodine intermediates, most notably molecular iodine (I₂). Current time information in Chatham County, US.frontiersin.orgosti.gov This occurs as a two-step reaction where I⁻ is first oxidized to I₂, which can then be further oxidized to iodate (IO₃⁻). Current time information in Chatham County, US.frontiersin.org The formation of I₂ is most extensive under acidic conditions. acs.org
The process begins with the adsorption of iodide onto the manganese oxide surface, which is a prerequisite for electron transfer. Current time information in Chatham County, US. This initial oxidation produces a transient I⁺ species, which then rapidly reacts with another iodide ion to form molecular iodine (I₂). Current time information in Chatham County, US.
2I⁻ → I₂ + 2e⁻
This intermediate I₂ is highly reactive. In the absence of other reactants, it is further oxidized by the manganese oxide surface to iodate (IO₃⁻). nih.govgoogle.com However, the fate of I₂ can be altered by the presence of natural organic matter (NOM). When NOM is present, I₂ can react with it to form adsorbable organic iodine compounds (AOI), including specific byproducts like iodoacetic acid and iodoform. nih.govgoogle.comacs.org This reaction pathway effectively competes with the further oxidation of I₂ to iodate, especially at a pH below 7. nih.govgoogle.com It has been suggested that birnessite acts as a catalyst in this process, not only by oxidizing iodide to iodine but also by polarizing the I₂ molecule, which enhances its reactivity toward NOM. nih.govgoogle.comacs.org
The formation of these reactive intermediates is most probable in the pH range of 5 to 7.5. nih.govfrontiersin.orgosti.gov Below pH 5, iodine is rapidly oxidized to the more stable iodate, while above pH 7.5, the initial oxidation of iodide is significantly hindered. nih.govfrontiersin.orgosti.gov
Electron Transfer Pathways in Manganese-Iodide Redox Systems
The redox reaction between iodide and manganese oxides involves a complex electron transfer pathway that is initiated by the interaction at the mineral-water interface. The mechanism is believed to proceed via an inner-sphere electron transfer. Current time information in Chatham County, US. This is supported by evidence that iodide must first sorb to the birnessite surface through the formation of an inner-sphere complex for the electron transfer to occur efficiently. Current time information in Chatham County, US.
The complete oxidation to iodate involves a six-electron transfer, while the partial oxidation to I₂ is a two-electron process. mdpi.com The thermodynamics of these electron transfers are highly pH-dependent. researchgate.net The freezing of solutions containing iodide and manganese dioxides has also been shown to enhance the production of reactive iodine, indicating that environmental conditions can significantly alter these pathways. acs.org In some biological systems, it has been noted that iodide oxidation can be mediated by extracellular superoxide, presenting an alternative pathway to direct oxidation by the manganese oxide mineral itself. rsc.org
Reactivity of High-Valent Manganese-Oxo and Iodosylarene Adducts
Iodosylarenes (ArIO) are frequently used as terminal oxidants in catalytic oxidation reactions, often in conjunction with manganese complexes. frontiersin.orgnih.gov It was traditionally believed that these reactions proceed via the formation of a high-valent manganese-oxo species, which was considered the sole oxidant. nih.gov However, a "multiple-oxidant mechanism" has been proposed, suggesting that the initially formed metal-iodosylarene adduct can itself be a potent oxidant, acting alongside or instead of the high-valent metal-oxo species. frontiersin.orgosti.govnih.gov
The reactivity and selectivity of these manganese-iodosylarene adducts can depend on the electronic properties of the iodosylarene and the manganese complex ligand. osti.govnih.gov For example, manganese(III)-iodosylarene porphyrin adducts have been synthesized and characterized, demonstrating their capability as active oxidants in various reactions. osti.govacs.org The stability of these adducts and their conversion to high-valent Mn-oxo species can be influenced by factors such as temperature and the presence of a base. osti.govacs.org
Oxygenation Reactions and Substrate Selectivity
Mononuclear nonheme manganese(III)-iodosylarene complexes have been synthesized and shown to be capable of performing a variety of challenging oxidation reactions, including C-H bond activation, sulfoxidation, and olefin epoxidation. google.comacs.org These adducts exhibit significant electrophilic character. google.comacs.org
In olefin epoxidation, Mn(III)-iodosylarene porphyrin species can show high chemoselectivity and stereoselectivity. osti.govacs.org For example, the epoxidation of cis- and trans-stilbenes using these adducts yields the corresponding cis- and trans-stilbene (B89595) oxides, respectively. osti.govacs.org Similarly, cyclohexene (B86901) is oxidized almost exclusively to cyclohexene oxide with minimal formation of allylic oxidation byproducts, a result that differs from reactions involving high-valent Mn-oxo species where allylic oxidation is more competitive. osti.govacs.orgresearchgate.net This difference in substrate selectivity provides strong evidence that the Mn(III)-iodosylarene adduct is the active oxidant under certain conditions, particularly at low temperatures with electron-deficient porphyrin ligands. osti.govacs.org
In sulfoxidation reactions, a specific manganese(III)-iodosylbenzene complex, [MnIII(TBDAP)(PhIO)(OH)]²⁺, was found to act as a stepwise one-electron oxidant. frontiersin.orgnih.govnih.gov The reactivity of these systems can also extend to the activation of strong C-H bonds in alkanes like cyclohexane, demonstrating unprecedented reactivity. acs.org
Proposed Mechanisms for C-H Bond Activation and Sulfoxidation
The mechanisms by which manganese-iodosylarene adducts perform oxygenation reactions are complex and distinct from those of high-valent manganese-oxo species.
For sulfoxidation , theoretical studies on the [MnIII(TBDAP)(PhIO)(OH)]²⁺ complex have shown that the reaction does not proceed via a simple direct oxygen transfer (DOT). nih.gov Instead, the preferred pathway is an electron transfer followed by oxygen transfer (ETOT) mechanism. frontiersin.orgnih.gov This stepwise process involves an initial intermolecular electron transfer from the thioanisole (B89551) substrate to what becomes a Mn(V)-oxo core after the O-I bond is cleaved, followed by an oxygen rebound step to form the sulfoxide (B87167) product. frontiersin.orgnih.gov
For C-H bond activation , the mechanism is also unconventional. Instead of a classic hydrogen-atom abstraction/oxygen-rebound pathway typical for many metal-oxo species, the manganese-iodosylarene complex [MnIII(TBDAP)(PhIO)(OH)]²⁺ is proposed to activate the C-H bond of 9,10-dihydroanthracene (B76342) through a novel ionic hydride transfer/proton transfer (HT/PT) mechanism. frontiersin.orgnih.govnih.gov This demonstrates that the manganese-iodosylarene adduct possesses robust oxidative capabilities that allow it to follow unique reaction pathways. frontiersin.orgnih.gov The reactivity in C-H bond activation can be so high that even strong, unactivated C-H bonds in alkanes can be oxidized. acs.org
| Reaction Type | Substrate Example | Proposed Mechanism for Mn(III)-Iodosylarene Adduct | Reference |
|---|---|---|---|
| Sulfoxidation | Thioanisole | Electron Transfer/Oxygen Transfer (ETOT) | frontiersin.orgnih.gov |
| C-H Bond Activation | 9,10-dihydroanthracene | Hydride Transfer/Proton Transfer (HT/PT) | frontiersin.orgnih.govnih.gov |
| Olefin Epoxidation | Stilbenes, Cyclohexene | Direct attack by the adduct, preserving stereochemistry. | osti.govacs.org |
Theoretical and Computational Investigations of Manganese Iodide Chemistry
Quantum Chemical Approaches for Electronic Structure and Bonding
Understanding the nature of the chemical bonds and the distribution of electrons within manganese halide systems is fundamental to explaining their physical and chemical properties. Quantum chemical methods provide the theoretical framework for these investigations, ranging from the widely used Density Functional Theory to more computationally intensive, high-accuracy methods.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to study the electronic structure of manganese-halide systems. acs.orgrsc.org By approximating the many-electron problem in terms of the electron density, DFT offers a balance between computational cost and accuracy. DFT calculations have been instrumental in elucidating the electronic band structures and density of states (DOS) of manganese halide materials. rsc.org For instance, in zero-dimensional organic-inorganic hybrid manganese halides, DFT calculations revealed that the valence and conduction bands are nearly flat, indicating that the electronic states are highly localized on the manganese halide units. acs.orgrsc.org This localization is crucial for understanding the photoluminescent properties of these materials.
DFT is also used to determine optimized geometries and predict structural parameters. In a study of manganese(II) in tetrahedral halide environments, DFT was used to estimate the equilibrium Mn-halide distances in various host lattices. acs.org These calculations showed that metal-ligand distances are influenced by the crystal structure, being generally larger in olivine-type structures compared to orthorhombic ones. acs.org Furthermore, DFT has been employed to investigate the complex electronic structures of Mn-doped lead halide perovskites (where the halide can be Cl, Br, or I), simulating various charge and spin states to analyze the mechanisms of dopant sensitization. nih.gov
Table 1: Equilibrium Mn-Br Distances Calculated by DFT This table presents DFT-calculated equilibrium distances for Manganese-Bromine bonds in various A₂ZnBr₄ host lattices, demonstrating the application of computational methods in predicting geometric structures.
| Host Compound | Calculated Mn-Br Distance (Å) |
|---|---|
| Li₂ZnBr₄ | 2.535 |
| Na₂ZnBr₄ | 2.538 |
| K₂ZnBr₄ | 2.520 |
| Rb₂ZnBr₄ | 2.518 |
| Cs₂ZnBr₄ | 2.516 |
Data sourced from Chemistry of Materials. acs.org
While DFT is a powerful tool, it can sometimes struggle with systems that have significant multi-reference character or complex spin-state energetics, which are common in transition metal chemistry. researchgate.net For these challenging cases, more rigorous and computationally expensive ab initio methods are employed, such as Coupled Cluster (CC) theory and Complete Active Space with Second-Order Perturbation Theory (CASPT2). acs.orgtandfonline.comnih.govarxiv.org These methods are often considered the "gold standard" in quantum chemistry and are used to provide benchmark data against which DFT functionals can be tested. researchgate.netacs.org
CASPT2, a multi-reference method, is particularly well-suited for describing the electronic states of manganese complexes. It has been used to study the magnetic coupling in bridged Mn(II) dimers, where it was found to reproduce experimental magnetic coupling constants with good accuracy, significantly improving upon results from simpler methods. tandfonline.comnih.gov For example, in an oxamido-bridged Mn(II)Cu(II) complex, CASPT2 calculations yielded a magnetic coupling constant (J) of -23 cm⁻¹, which was a dramatic improvement over the CASSCF value of -5 cm⁻¹ and closer to the experimental value of -31.3 cm⁻¹. tandfonline.com Similarly, studies on manganese(V)-oxo corrole (B1231805) complexes have used CASPT2 to confirm the singlet ground state and accurately predict the energies of low-lying excited states, providing valuable calibration for various DFT functionals. acs.org
Table 2: Calculated Magnetic Coupling Constant (J) in an Mn-Cu Dimer This table compares the magnetic coupling constant calculated using different theoretical methods, highlighting the improved accuracy of CASPT2 for such systems.
| Method | Calculated J (cm⁻¹) |
|---|---|
| CASSCF(6,6) | -5 |
| CASPT2 | -23 |
| Experimental | -31.3 |
Data sourced from Chemical Physics Letters. tandfonline.com
Density Functional Theory (DFT) Calculations for Manganese-Halide Systems
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful approach for mapping out the intricate steps of chemical reactions involving manganese compounds. By calculating the energies of reactants, products, and intermediate structures, researchers can construct detailed reaction energy profiles and identify the most likely mechanistic pathways.
A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy structures that connect reactants to products. DFT calculations are frequently used to locate these fleeting structures and compute the associated activation energy barriers. frontiersin.orgrsc.org For example, the mechanism of sulfoxidation and C-H bond activation by a manganese(III)-iodosylarene complex was investigated using DFT. frontiersin.org The calculations revealed the rate-limiting steps for different reaction pathways, such as the I-O bond cleavage in an electron transfer/oxygen transfer mechanism, and provided detailed geometric parameters of the transition state structures. frontiersin.org This type of analysis is crucial for understanding the reactivity and selectivity of manganese-based oxidants. rsc.org
Table 3: Calculated Activation Barriers for Reactions of a Manganese-Iodosylarene Complex This table shows the activation energies for different oxidative reactions calculated using DFT, providing insight into the kinetic feasibility of each pathway.
| Reaction Pathway | Substrate | Calculated Activation Barrier (kcal mol⁻¹) |
|---|---|---|
| Direct Oxygen Transfer (DOT) | Thioanisole (B89551) | 26.8 |
| Electron Transfer/Oxygen Transfer (ETOT) | Thioanisole | 21.4 |
| C-H Abstraction | 9,10-Dihydroanthracene (B76342) | 14.9 |
Data sourced from Frontiers in Chemistry. frontiersin.org
While static quantum chemical calculations provide information on stationary points along a reaction coordinate, molecular dynamics (MD) simulations offer a view of the system's evolution over time. acs.org MD simulations can be used to explore the conformational landscape of reaction intermediates and calculate thermodynamic properties like free energy surfaces (FES). acs.org For instance, quantum mechanical MD simulations have been used to investigate the atomistic and dynamical mechanism of polaron formation in methylammonium (B1206745) lead iodide perovskite, revealing that charge localization is initiated by thermal structural fluctuations. rsc.org
In another study, a machine learning-based approach was used to generate a high-precision force field for MD simulations of a manganese-catalyzed carbonyl insertion reaction. acs.org Using enhanced sampling methods like metadynamics, the simulations were able to capture multiple transformations between reactants and products, allowing for the calculation of the FES and providing a more accurate description of the reaction's thermodynamic properties compared to standard semiempirical methods. acs.org
Transition State Analysis and Reaction Energy Profiles
Prediction of Spectroscopic Signatures and Electronic Properties
A significant application of theoretical chemistry is the prediction and interpretation of spectroscopic data. By calculating the electronic transitions or responses to external fields, computational models can provide a direct link to experimental measurements, aiding in the characterization of manganese iodide and related compounds.
Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to peaks in UV-visible absorption spectra. mdpi.comresearchgate.net It has been used to rationalize the dual-emission behavior of certain manganese(II) halide complexes and to predict the possibility of triplet-singlet emissions. mdpi.com Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also used to understand electronic properties and predict the optical band gap. researchgate.net
Furthermore, computational methods are vital for interpreting more complex spectroscopic techniques like X-ray absorption spectroscopy (XAS). Theoretical calculations of XAS spectra for different proposed structures or electronic states can be compared with experimental data to identify the species present in a sample. rsc.org For example, calculations of the Mn K-pre-edge features in the S₂ state of the oxygen-evolving complex were proposed as a criterion for discriminating between different structural models. rsc.org Resonant Inelastic X-ray Scattering (RIXS) combined with quantum chemical calculations has been used to probe the electronic structure of manganese in various oxides and coordination complexes. nih.gov These studies propose a link between the pre-edge energy position and the effective number of Mn 3d electrons, moving beyond simple oxidation state assignments to a more nuanced, quantitative description of the electronic structure. nih.gov
Advanced Applications of Manganese Iodide Materials in Scientific Research
Development of Luminescent Materials and Phosphors
The incorporation of manganese(II) (Mn(II)) ions into halide-based host materials has opened up new avenues for creating highly efficient luminescent materials and phosphors. These materials are particularly noted for their bright and tunable emissions, making them suitable for a range of optoelectronic applications.
The strategy of doping halide matrixes with Mn(II) ions is a proven method to control the electronic and optical properties of semiconductor nanocrystals. researchgate.net This technique has been successfully extended from traditional II-VI semiconductors to lead halide perovskite nanocrystals, such as those based on cesium and lead. researchgate.net The doping of Mn(II) into perovskite CsPbCl₃ nanocrystals, for instance, has been shown to create new optical properties. researchgate.net A facile room-temperature method for doping Mn(II) into CsPbCl₃ nanocrystals has been developed, resulting in strong orange luminescence. nih.gov
Lead-free alternatives are also a significant area of research due to the toxicity concerns associated with lead-based perovskites. nih.gov Cesium manganese bromide (CsMnBr₃) nanocrystals, for example, offer a less toxic option with a broad absorption spectrum. nih.gov In the quest for lead-free materials, metal ions like Cu(I), Mn(II), and Sn(II) have been doped into Cs₃ZnI₅ single crystals, yielding primary color emitters with high photoluminescence quantum yields (PLQYs). acs.org Specifically, Mn(II)-doping in a CsI matrix can produce intense white light emission. acs.org
The synthesis methods for these doped nanocrystals are varied. While hot-injection methods are common for producing high-quality nanocrystals like Mn²⁺-doped CsPbBr₃ and CsPbI₃, they require precise temperature control and can be difficult to scale up. mdpi.com Alternative room-temperature methods, such as ligand-assisted reprecipitation and simple mechanical grinding or thermal annealing, have been successfully employed for other Mn²⁺-doped halide perovskites. mdpi.comsci-hub.se
A key advantage of doping with Mn(II) is the significant enhancement of the photoluminescence quantum yield (PLQY) and the ability to tune the emission wavelength. The PLQY is a measure of a material's emission efficiency. In Mn(II)-doped materials, the emission originates from the ⁴T₁ → ⁶A₁ transition of the Mn(II) dopant. sci-hub.se
Research has shown that Mn(II) doping can dramatically increase the PLQY of halide perovskites. For example, doping one-dimensional (1D) [AEP]PbCl₅·H₂O hybrid lead halide perovskites with Mn²⁺ increased the PLQY from less than 1% to 8.96%. rsc.orgrsc.orgresearchgate.net In Mn-doped methylammonium (B1206745) lead bromide (MAPbBr₃) nanocrystals, the PLQY was enhanced from 38% in the undoped sample to a peak of 72% with 17% Mn²⁺ doping. mdpi.com Similarly, in two-dimensional (2D) layered perovskites, (C₈H₂₀N₂)PbBr₄, Mn²⁺ doping resulted in a PLQY of up to 60.8%. sci-hub.se Even in lead-free systems, Mn(II)-doped Cs₃ZnI₅ single crystals have achieved a PLQY of 100%. acs.org
This enhancement is often attributed to the passivation of defects and the reduction of non-radiative recombination pathways. mdpi.comsci-hub.se The energy transfer from the host material's excitons to the Mn(II) d-states is a crucial mechanism for the efficient emission. sci-hub.se
Emission tunability is another critical feature. The emission wavelength can be controlled by the choice of the halide (chloride, bromide, or iodide), the coordination environment of the Mn(II) ion (tetrahedral or octahedral), and the doping concentration. nih.govnih.gov For instance, Mn(II) in a tetrahedral halide environment typically produces green luminescence, while an octahedral coordination results in red emission. nih.govnih.gov In Mn²⁺-doped 1D [AEP]PbCl₅·H₂O perovskites, increasing the Mn²⁺ concentration caused a gradual redshift of the dominant emission wavelength from 463 nm (blue) to 630 nm (red). rsc.orgrsc.orgresearchgate.net
Table 1: Photoluminescence Quantum Yield (PLQY) in Mn(II)-Doped Halide Materials
| Host Material | Dopant | Undoped PLQY | Doped PLQY (Optimal) | Emission Color |
| (C₈H₂₀N₂)PbBr₄ | Mn²⁺ | - | 60.8% sci-hub.se | Orange-Red sci-hub.se |
| MAPbBr₃ NCs | Mn²⁺ | 38% mdpi.com | 72% mdpi.com | - |
| [AEP]PbCl₅·H₂O | Mn²⁺ | <1% rsc.orgrsc.org | 8.96% rsc.orgrsc.org | Tunable (Blue to Red) rsc.org |
| Cs₃ZnI₅ | Mn(II) | - | 100% acs.org | Green acs.org |
| (C₅H₆N)₂MnBr₄ | - | - | 95% | Green |
The high efficiency and tunable emission of manganese-doped halide materials make them excellent candidates for solid-state lighting (SSL) and other optoelectronic devices. researchgate.netrsc.orgresearchgate.net Their potential as phosphors in white light-emitting diodes (WLEDs) is a major area of investigation.
Researchers have successfully fabricated WLEDs by combining Mn²⁺-doped phosphors with commercial blue or green phosphors. rsc.orgresearchgate.net For example, a WLED created using a Mn²⁺-doped 1D hybrid lead halide perovskite as an orange-red phosphor, in combination with commercial green and blue phosphors, exhibited a high color rendering index (CRI) of 87.2. rsc.orgresearchgate.net Another approach involves using green-emissive (C₅H₆N)₂MnBr₄ and red-emissive C₅H₆NMnCl₃ phosphors pumped by a blue LED to generate high-quality white light with a CRI of 91. The development of lead-free manganese halide materials with high PLQYs further advances their application in next-generation displays and lighting. researchgate.net
Beyond WLEDs, these materials are being explored for various optoelectronic applications, including lasers, photodetectors, and solar cells. researchgate.netresearchgate.net The ability to engineer their properties through doping provides a pathway to developing highly efficient and stable devices. mdpi.com For instance, Mn(II)-based organic-inorganic hybrid compounds have been used to fabricate efficient green phosphorescent LEDs. researchgate.net
Photoluminescence Quantum Yield Enhancement and Emission Tunability
Magnetic Materials Research
The manganese ion possesses a high magnetic moment, making manganese iodide and its complexes valuable for fundamental research in magnetism. Studies range from investigating the magnetic interactions in simple hydrates to exploring complex phenomena like spin-crossover in specially designed molecular complexes.
Manganese(II) iodide (MnI₂) itself exhibits interesting magnetic properties. nih.govwikipedia.org The anhydrous form has a rhombohedral crystal structure and is paramagnetic, with a magnetic susceptibility of +14,400·10⁻⁶ cm³/mol. wikipedia.org Its tetrahydrate, MnI₂(H₂O)₄, has a different, monoclinic crystal structure. wikipedia.orgresearchgate.net
The magnetic properties of more complex this compound compounds have also been a subject of study. The reduction of the iodide-bridged dimer [[HC(CMeNAr)₂]Mn(μ-I)]₂ resulted in a complex with a Mn-Mn bond that exhibits a rare example of a high-spin manganese(I) state with an antiferromagnetic interaction between the two metal centers. nih.gov
The magnetic behavior of manganese(III) tetraphenylporphyrin (B126558) iodide, Mn(TPP)I, has been investigated through susceptibility measurements. epa.gov This complex was found to have an easy-plane magnetic anisotropy, which differs from the easy-axis anisotropy of its chloride and bromide analogs. epa.gov The substitution of different ions in manganese-based materials, such as replacing Mn²⁺ with Ni²⁺ in manganese ferrites, has been shown to significantly alter the material's magnetic properties, including saturation magnetization and coercivity. mdpi.com
Spin-crossover (SCO) is a phenomenon where the spin state of a metal complex changes in response to an external stimulus like temperature or pressure. Manganese(III) complexes are particularly interesting candidates for SCO research.
Studies on a series of [Mn(4-OMe-Sal₂323)]X complexes, where X is a counteranion, have shown that the choice of anion, including iodide (I⁻), can influence the spin state. acs.orgacs.org The iodide complex, [Mn(4-OMe-Sal₂323)]I, exhibits a stepped spin crossover, indicating a mixture of spin triplet (S=1) and spin quintet (S=2) states in an intermediate temperature range. acs.orgacs.org This is in contrast to the perchlorate (B79767) and tetrafluoroborate (B81430) versions, which remain in the high-spin state, and the bromide version, which shows a gradual and complete thermal spin crossover. acs.org
In another series of manganese(III) monomers, [Mn(L)]X, the iodide complex (X = I⁻) displayed a smooth and incomplete spin crossover from a low-spin (S=1) to a high-spin (S=2) state between 200–400 K. rsc.org These findings demonstrate that intermolecular interactions, such as those dictated by the counteranion, play a crucial role in modulating the magnetic behavior and the nature of the spin crossover in these manganese(III) systems. rsc.orgdntb.gov.ua
Table 2: Spin-Crossover Behavior in Manganese(III) Iodide Complexes
| Complex | Counteranion (X) | Spin State Behavior | Reference |
| [Mn(4-OMe-Sal₂323)]X | I⁻ | Stepped spin crossover (mixture of S=1 and S=2) | acs.orgacs.org |
| [Mn(L)]X | I⁻ | Smooth, incomplete spin crossover (S=1 to S=2) | rsc.org |
Investigation of Magnetic Properties in this compound Hydrates and Complexes
Research in Environmental Remediation and Geochemical Processes
Manganese-iodide interactions are at the forefront of research into environmental remediation and geochemical cycling, particularly concerning the fate of iodine in natural systems. Manganese minerals, ubiquitous in soils and sediments, are powerful oxidants that can alter the chemical form (speciation) of iodine, significantly impacting its mobility, bioavailability, and potential for incorporation into organic molecules. This section delves into the advanced understanding of these processes, which is critical for managing radioiodine contamination and comprehending natural iodine biogeochemistry.
Abiotic Transformation of Iodine Species by Manganese Minerals in Environmental Systems
The abiotic transformation of iodine species, primarily the oxidation of iodide (I⁻), by manganese minerals is a key process controlling iodine's environmental behavior. Research has demonstrated that various manganese oxides can oxidize the relatively mobile iodide ion to less mobile or more reactive forms, such as molecular iodine (I₂) and iodate (B108269) (IO₃⁻).
The reaction proceeds in a two-step process where iodide is first oxidized to an I₂ intermediate, which is then further oxidized to iodate. researchgate.net This process involves the initial sorption of iodide onto the birnessite surface through inner-sphere complexation, which facilitates the electron transfer necessary for oxidation. researchgate.net Other manganese oxides, such as bixbyite (α-Mn₂O₃), also oxidize iodide, although the reaction may stop at the formation of molecular iodine (I₂) without proceeding to iodate under certain conditions (pH 4-6). acs.org The formation of I₂ is significant as it can lead to volatilization into the atmosphere or reactions with organic matter. acs.org
Frozen conditions have also been shown to enhance the production of reactive iodine from iodide in the presence of manganese dioxides. acs.org This freezing-enhanced production was observed over a pH range of 5.0 to 9.0, though it decreased with increasing pH. acs.org
Table 1: Summary of Kinetic Findings for Iodide Oxidation by Manganese Oxides
| Manganese Mineral | pH Range | Oxidation Products | Key Kinetic Findings |
| Birnessite (δ-MnO₂) | 4.5 - 6.25 | I₂, IO₃⁻ | Reaction rate is first order with respect to [I⁻], [H⁺], and [MnO₂]. researchgate.net |
| Birnessite (δ-MnO₂) | 4 - 8 | I₂, IO₃⁻ | Third-order rate constants decrease significantly with increasing pH (from 1790 M⁻²s⁻¹ at pH 6.3 to 3.1 M⁻²s⁻¹ at pH 7.5). epfl.ch |
| Bixbyite (α-Mn₂O₃) | 4 - 6 | I₂ | The oxidation reaction follows observed second-order kinetics. acs.org |
| Various MnO₂ | 5.0 - 9.0 (Frozen) | Reactive Iodine (RI) | Freezing enhances the production of reactive iodine, which decreases with increasing pH. acs.org |
Formation and Fate of Iodinated Organic Compounds in Natural Matrices
A critical consequence of iodide oxidation by manganese minerals is the subsequent formation of iodinated organic compounds (IOCs). When iodide is oxidized to reactive iodine species like I₂ or hypoiodous acid (HOI) in the presence of natural organic matter (NOM), reactions can occur that incorporate iodine into the organic matrix. acs.orgresearchgate.netacs.org
Studies have shown that in the presence of both iodide and NOM, adsorbable organic iodine (AOI) compounds are formed at a pH below 7. acs.orgnih.gov This process is driven by the oxidation of iodide to iodine by manganese dioxide, which then reacts with NOM. acs.org Birnessite acts as a catalyst in this system, not only by oxidizing iodide but also by polarizing the resulting iodine molecule, which enhances its reactivity with NOM moieties. acs.orgresearchgate.net Specific toxicologically relevant byproducts, such as iodoacetic acid and iodoform, have been identified in these reactions. acs.orgnih.gov The formation of methyl iodide, a volatile compound, has also been demonstrated through the interaction of iodide, NOM, and natural manganese oxides, particularly at acidic pH. nih.gov
The efficiency of IOC formation is influenced by the ratio of NOM to manganese oxide. nih.gov High ratios can lead to the inhibition of the catalytic effect of the mineral surface due to "poisoning" by adsorbed NOM, which can decrease the formation of certain byproducts like iodoform. acs.orgacs.orgnih.gov Conversely, in the absence of significant NOM, reactive iodine species are more likely to be further oxidized to iodate by the manganese dioxide. acs.org Research using model organic compounds like resorcinol (B1680541) confirmed the effectiveness of the δ-MnO₂/I⁻ system in producing iodinated organic compounds. acs.orgresearchgate.net
Frozen environments can also facilitate the creation of organoiodine compounds. In solutions containing fulvic acid, the transformation of iodide to organoiodine was significantly higher in frozen solutions (10.4–17.8% yield) compared to aqueous solutions (0.8–8.4% yield). acs.org
Table 2: Formation of Iodinated Organic Compounds (IOCs) Mediated by Manganese Oxides
| Condition | Reactants | Identified Products | Key Findings |
| pH 5-7, Aqueous | Iodide, Birnessite (δ-MnO₂), Natural Organic Matter (NOM) | Adsorbable Organic Iodine (AOI), Iodoacetic acid, Iodoform | Birnessite catalyzes the oxidation of I⁻ to I₂, which then reacts with NOM. acs.orgresearchgate.netnih.gov |
| pH 5-7, Aqueous | Iodide, Natural Manganese Oxide, NOM | Methyl Iodide | Production increases with higher initial iodide concentrations and lower pH. nih.gov |
| Neutral pH, Frozen | Iodide, MnO₂, Fulvic Acid | Organoiodine Compounds (OICs) | Yield of OICs is significantly enhanced in frozen solutions compared to aqueous ones. acs.org |
Role of Manganese Oxides in Iodine Mobility and Speciation in Aquifers
The mobility of iodine in subsurface environments like aquifers is intrinsically linked to its speciation, which is heavily influenced by the presence of manganese oxides. researchgate.net These minerals act as strong geochemical controls, affecting the fate and transport of iodine, including the radioactive isotope Iodine-129, a key risk driver at nuclear waste sites. acs.orgacs.org
Manganese oxides can reduce iodine mobility by oxidizing iodide to species that are more readily adsorbed onto mineral surfaces. researchgate.net For example, both I₂ and the resulting IO₃⁻ can adsorb significantly onto birnessite. researchgate.netepfl.ch This oxidation and subsequent sorption effectively removes iodide from the groundwater, sequestering it onto the solid phase of the aquifer material. researchgate.net This process is most effective under slightly acidic conditions; significant loss of iodide has been observed in aquifers containing birnessite at a pH of 6.25. researchgate.net
However, the relationship is complex. While oxidation can lead to sequestration, the formation of certain mobile iodinated organic compounds can also occur, as described in the previous section. acs.org The mobility of iodine in aquifer systems is therefore a result of the competition between oxidation to sorbing inorganic species (I₂, IO₃⁻) and incorporation into potentially mobile organic forms. acs.org The presence and concentration of natural organic carbon in aquifer sediments is a critical factor. acs.org At low, ambient iodide concentrations, organo-iodine can be a major fraction of the total iodine, but as iodide concentrations increase, the organic matter can become a limiting factor for this transformation pathway. acs.org
Therefore, manganese oxides play a dual role in aquifers: they can immobilize iodine by oxidizing it to more strongly sorbing species, but they can also facilitate its incorporation into organic matter, the ultimate fate of which depends on the properties of the resulting organo-iodine compounds. researchgate.net Understanding these competing pathways is essential for predicting the long-term mobility of iodine in contaminated groundwater systems. acs.org
Future Research Directions and Emerging Trends
Innovations in Green Synthesis and Sustainable Methodologies
The development of eco-friendly and sustainable methods for synthesizing manganese iodide and related compounds is a critical future research direction, aligning with the broader goals of green chemistry. Traditional synthesis methods often rely on organic solvents and high temperatures, which carry environmental and economic costs. nih.gov Innovations are focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Key emerging methodologies include:
Aqueous-Based Synthesis: Researchers are increasingly exploring water as a solvent for producing manganese halides. researchgate.net Facile one-step aqueous solution methods are being developed for related manganese halide perovskites, avoiding the need for corrosive acids and toxic solvents. ornl.gov This approach is not only environmentally friendly but can also lead to highly emissive materials. ornl.gov
Mechanochemistry: Solvent-less or low-solvent mechanochemical methods, such as ball milling and liquid-assisted grinding (LAG), represent a paradigm shift in the synthesis of metal halides. ntu.edu.sgresearchgate.net These techniques can generate fewer by-products, are suitable for large-scale production, and can enable reactions that are difficult to achieve in solution. ntu.edu.sgresearchgate.net For instance, mechanochemistry has been shown to be a sustainable alternative for producing organomanganese reagents directly from manganese metal, avoiding the need for pre-activated manganese. researchgate.net
Low-Temperature and Room-Temperature Synthesis: Efforts are being made to develop synthesis protocols that operate at mild temperatures. researchgate.netresearchgate.net One-step methods at room temperature have been successfully used to create eco-friendly manganese bromide perovskites for applications like X-ray imaging, a strategy that could be adapted for iodide analogues. researchgate.netarxiv.org
These green synthesis approaches are not only aimed at reducing the environmental footprint but also at accessing novel phases and morphologies of this compound that may not be achievable through conventional high-temperature routes.
Table 1: Comparison of Sustainable Synthesis Methodologies for Manganese Halides
| Methodology | Key Advantages | Representative Examples/Applications | Relevant Research Focus |
|---|---|---|---|
| Aqueous Synthesis | Uses water as a benign solvent; avoids corrosive acids and organic solvents. | One-step synthesis of all-inorganic manganese halides for display applications. ornl.gov | Developing water-stable precursors; controlling crystallization in aqueous media. |
| Mechanochemistry | Solvent-less or low-solvent; reduces waste; suitable for large-scale production. ntu.edu.sg | Synthesis of organomanganese compounds; production of metal halide perovskite powders. ntu.edu.sgresearchgate.net | Understanding reaction mechanisms under mechanical force; controlling product purity. |
| Room-Temperature Solution Process | Low energy consumption; favorable for thermally sensitive compounds. researchgate.net | Facile synthesis of manganese bromide perovskite scintillators. researchgate.netarxiv.org | Designing suitable precursor chemistries; optimizing crystallization kinetics at low temperatures. |
Integration of Artificial Intelligence and Machine Learning in Manganese-Iodide Research
Future research will likely focus on several key areas:
Predictive Modeling: ML models can be trained on existing data from computational and experimental studies to predict the fundamental properties of new or hypothetical manganese-iodide compounds. calpaclab.com This includes predicting formation energy, structural stability, electronic band structure, and magnetic properties from chemical composition alone. researchgate.netmdpi.com Such models can rapidly screen thousands of potential candidates to identify those with the most promising characteristics for a target application. mdpi.com
Autonomous Experimentation: A significant trend is the development of "self-driving laboratories" that combine robotic automation with AI-driven decision-making. rsc.orgacs.org An AI algorithm can analyze the results of previous experiments in real-time and decide on the next set of synthesis parameters to explore, creating a closed loop for accelerated discovery. rsc.org This has been demonstrated for the discovery of metal halide perovskites and could be adapted to optimize the synthesis of this compound crystals with desired properties. acs.org
Generative Models: Advanced AI techniques, such as generative models, can design entirely new inorganic materials from the ground up based on a set of desired properties. microsoft.com Frameworks like MatterGen directly generate novel, stable crystal structures that meet user-defined constraints, representing a paradigm shift from screening existing materials to creating new ones. microsoft.com
The integration of AI and ML is expected to significantly reduce the development cycle for new this compound-based materials, enabling the discovery of compounds with enhanced performance for various technological applications. arxiv.org
Exploration of Novel Manganese Oxidation States and Coordination Environments with Iodide
While manganese(II) iodide (MnI₂) is the most common and stable form, the exploration of manganese in other oxidation states (e.g., Mn(III), Mn(IV)) and unconventional coordination environments when bonded to iodide represents a frontier in inorganic chemistry. The large size and high polarizability of the iodide ligand, compared to chloride or bromide, could stabilize unique electronic structures and geometries.
Future research directions in this area include:
Stabilization of Higher Oxidation States: The synthesis of stable manganese(III) or even manganese(IV) iodide complexes is a significant challenge but holds the potential for discovering novel magnetic and electronic properties. Research into the in situ formation of Mn(III) complexes with other ligands provides a precedent for exploring reaction conditions (e.g., using specific oxidizing agents or ancillary ligands) that could favor the formation of higher-valent manganese-iodide species. acs.org
Tuning Coordination Environments: The optical and magnetic properties of manganese halides are strongly dependent on the coordination geometry of the manganese ion. iucr.org Tetrahedrally coordinated Mn(II) typically yields green luminescence, whereas octahedrally coordinated Mn(II) often results in red emission. acs.org Future work will focus on using sterically demanding organic cations or crown ethers to precisely control the coordination sphere of manganese with iodide, potentially creating novel sandwich-like or other unusual geometries with unique photophysical properties. acs.org
Impact of Iodide on Electronic Properties: The choice of halide profoundly influences the material's properties. Studies on mixed-halide systems show that incorporating heavier halides like iodide can alter ligand-field effects and increase spin-orbit coupling, which in turn affects radiative lifetimes and other photoluminescence characteristics. acs.org Systematic studies isolating the specific effects of an all-iodide coordination environment on the d-d transitions of manganese are needed.
The successful synthesis and characterization of this compound compounds with novel oxidation states or coordination geometries could lead to new classes of materials for applications in lighting, scintillators, and spintronics.
Development of Advanced In Situ Characterization Techniques for Reaction Monitoring
Understanding the formation mechanism of this compound compounds is crucial for controlling their synthesis and achieving desired properties. Traditional ex situ characterization provides only snapshots of the final product. The development and application of advanced in situ and operando techniques, which monitor reactions in real-time under actual reaction conditions, is a major emerging trend. researchgate.net
Future research will increasingly rely on a suite of powerful analytical tools:
In Situ Spectroscopy: Techniques like Raman, infrared (IR), and UV-vis spectroscopy can be used to monitor the evolution of molecular species and catalyst states in solution during a reaction. rsc.org Operando UV-vis spectroscopy, for example, can track the formation and size of nanoparticles by monitoring their surface plasmon resonance. rsc.org These methods could be applied to track the formation of manganese-iodide complexes and intermediates during synthesis.
In Situ X-ray Techniques: Synchrotron-based techniques like in situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are invaluable for studying the crystallization process and changes in the local coordination environment and oxidation state of manganese. researchgate.netacs.org For instance, in situ XAS has been used to study the structural changes of Mn(II) complexes in hydrothermal fluids from octahedral to tetrahedral coordination as a function of temperature and salinity. researchgate.net
Operando Nanofocused X-ray Photoelectron Spectroscopy (nano-XPS): This surface-sensitive technique allows for the mapping of elemental concentrations and chemical states on a device while it is operating. It has been used to reveal ion migration and redox reactions in lead halide perovskite nanowires under an applied electrical bias. acs.org Such a technique would be invaluable for future studies on the stability and degradation mechanisms of this compound-based electronic devices.
By combining these in situ and operando methods, researchers can gain a dynamic and mechanistic understanding of this compound formation, moving from simple synthesis recipes to knowledge-based material design. researchgate.net
Multiscale Modeling and Simulation Approaches for Complex Manganese-Iodide Systems
Computational modeling and simulation are essential partners to experimental research, providing atomic-level insights into the structure, properties, and behavior of materials. researchgate.net For complex manganese-iodide systems, which may involve intricate crystal structures, defects, and interfaces, multiscale modeling approaches are a key future research direction.
These approaches span different levels of theory and complexity:
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the electronic structure, formation energies, and magnetic properties of materials. researchgate.netaip.org Future DFT studies on manganese-iodide systems will focus on predicting the stability of new phases, understanding the electronic nature of defects, and calculating the band structures of manganese-iodide perovskites and alloys. nih.govaip.orgresearchgate.net DFT calculations including spin-orbit coupling are particularly important for heavy elements like iodine. aip.org
Molecular Dynamics (MD): MD simulations can model the dynamic behavior of atoms and molecules over time, providing insights into processes like ion diffusion, phase transitions, and the behavior of materials in solution. This is crucial for understanding ionic conductivity in potential manganese-iodide electrolytes or the mechanisms of crystal growth from solution.
Hierarchical and High-Throughput Screening: Combining DFT with machine learning, researchers can perform high-throughput computational screening of vast numbers of potential compounds. researchgate.net This hierarchical approach uses faster, less accurate calculations to quickly filter a large database of materials, followed by more precise (and computationally expensive) DFT calculations on the most promising candidates. researchgate.net
These computational tools will enable the in silico design of manganese-iodide materials, allowing researchers to predict their properties before attempting a complex synthesis, thereby guiding experimental efforts toward the most promising targets. start-project.orgacs.org
Table 2: Computational and Simulation Techniques in Manganese-Iodide Research
| Technique | Primary Application/Insight | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic band structure, formation energy, magnetic moments, optical properties. aip.orgresearchgate.net | Predicting stability of new Mn-I phases; understanding electronic properties of defects and dopants. nih.govaip.org |
| Machine Learning (ML) Models | High-speed prediction of material properties; discovery of structure-property relationships. researchgate.netacs.org | Accelerating discovery of new Mn-I compounds with target properties (e.g., specific band gap). ntu.edu.sgmdpi.com |
| Molecular Dynamics (MD) | Simulation of atomic/molecular motion over time; study of diffusion, phase transitions, solvation. | Modeling ion transport in Mn-I based electrolytes; simulating crystal growth processes. |
| In Situ/Operando Spectroscopy | Real-time monitoring of reaction intermediates, phase changes, and catalyst states. researchgate.netrsc.org | Elucidating the mechanisms of MnI₂ synthesis; understanding degradation pathways in devices. acs.orgresearchgate.net |
Q & A
Q. What are the standard methods for synthesizing manganese(II) iodide (MnI₂) in laboratory settings?
Manganese(II) iodide is typically synthesized via direct reaction of manganese metal with iodine in a controlled environment. A common approach involves refluxing manganese powder with iodine in anhydrous diethyl ether or tetrahydrofuran under inert gas (e.g., argon) to prevent oxidation . Stoichiometric ratios (e.g., Mn:I₂ = 1:2) and reaction temperatures (40–60°C) are critical to avoid byproducts like MnI₃. Post-synthesis purification often employs vacuum sublimation or recrystallization from dry solvents.
Q. How can the purity and crystallinity of MnI₂ be characterized?
Key techniques include:
- X-ray diffraction (XRD) : To confirm crystallinity and phase purity by matching peaks with known MnI₂ crystallographic data (e.g., tetragonal structure, space group I4/mmm) .
- Elemental analysis : Combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) to verify Mn:I stoichiometry .
- Thermogravimetric analysis (TGA) : To assess thermal stability and detect hydrate or oxide impurities .
Q. What safety protocols are essential when handling MnI₂?
MnI₂ is classified as a reproductive toxin (GHS H360). Required precautions include:
- Use of fume hoods and personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Avoidance of dust generation: Store in sealed containers under inert gas; handle in glove boxes for air-sensitive reactions .
- Emergency measures: For skin contact, wash with copious water; for inhalation, move to fresh air and seek medical attention .
Q. How is MnI₂ used in redox titrations for quantitative analysis?
MnI₂ serves as a reducing agent in iodometric titrations. For example, in the Winkler method for dissolved oxygen analysis:
- Mn²⁺ oxidizes to Mn³⁺ in alkaline conditions, binding dissolved O₂.
- Acidification releases iodine (I₂), which is titrated with sodium thiosulfate (Na₂S₂O₃) .
- Calculations follow the stoichiometry: 1 mol O₂ ≈ 4 mol S₂O₃²⁻ .
Advanced Research Questions
Q. How can experimental conditions be optimized to maximize MnI₂ yield while minimizing Co²⁺ co-extraction in solvent recovery processes?
A response surface methodology (RSM) study using D2EHPA solvent extraction revealed:
Q. What mechanisms explain the superior iodide (I⁻) removal efficiency of γ-MnO₂ compared to other MnO₂ polymorphs?
6. Computational and experimental studies show:
- Adsorption energy : γ-MnO₂ has the lowest adsorption energy (-1.20 eV) for I⁻, favoring surface binding .
- Band structure : Slight overlap between conduction and valence bands enhances electron transfer from I⁻ to Mn(IV), promoting oxidation to I₂ .
- Kinetics : γ-MnO₂ achieves 80% I⁻ removal within 2 hours (200 mg/L dosage), with minimal IO₃⁻ byproduct formation (1.1 μg/L) .
Q. How do contradictory data on MnI₂ solubility in aqueous vs. organic solvents arise, and how can they be resolved?
Discrepancies stem from:
- Hydration effects : MnI₂ is hygroscopic, leading to variable solubility in water (e.g., 50 g/L at 20°C) vs. anhydrous solvents (e.g., 12 g/L in ethanol) .
- pH dependence : In acidic solutions, Mn²⁺ oxidizes to Mn³⁺, altering solubility profiles .
- Mitigation : Use Karl Fischer titration to quantify water content in solvents and standardize pH during solubility tests .
Q. What role does MnI₂ play in antimicrobial applications, and how does synergy with iodide ions enhance bactericidal activity?
Studies on Staphylococcus aureus show:
- Mechanism : Mn²⁺ disrupts bacterial membrane integrity, while I⁻ penetrates cells and inhibits catalase activity, amplifying oxidative stress .
- Synergy : At pH 3.0, 0.1 mM MnI₂ reduces S. aureus viability by 99% within 2 hours, outperforming individual ions .
Methodological Considerations
Q. How should researchers address data integrity challenges in MnI₂-related studies, particularly in reproducibility?
Strategies include:
- Fraud detection : Incorporate required open-ended questions in surveys (e.g., "Describe anomalies in your synthesis") to identify fabricated data .
- Attention checks : Embed false questions (e.g., "Select ‘Strongly disagree’ for this item") to filter low-effort responses .
- Raw data archiving : Deposit XRD spectra, titration curves, and TGA profiles in repositories like Zenodo for independent verification .
Q. What statistical methods are recommended for analyzing MnI₂ experimental data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
